N-methyl-N-(piperidin-4-yl)methanesulfonamide hydrochloride
Overview
Description
“N-methyl-N-(piperidin-4-yl)methanesulfonamide hydrochloride” is a chemical compound with the CAS Number: 1148003-96-6 . It has a molecular weight of 228.74 . The IUPAC name for this compound is N-methyl-N-(4-piperidinyl)methanesulfonamide hydrochloride .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C7H16N2O2S.ClH/c1-9(12(2,10)11)7-3-5-8-6-4-7;/h7-8H,3-6H2,1-2H3;1H . This code provides a specific representation of the molecular structure of the compound.Physical and Chemical Properties Analysis
“this compound” is a solid at room temperature . The compound should be stored at room temperature .Scientific Research Applications
1. Selective 5-HT7 Receptor Antagonist and Multimodal 5-HT/Dopamine Receptor Ligand
N-methyl-N-(piperidin-4-yl)methanesulfonamide hydrochloride derivatives, specifically arylsulfonamide derivatives of (aryloxy)ethyl piperidines, have been identified as potential therapeutic agents in the treatment of CNS disorders. This includes a potent and selective 5-HT7 receptor antagonist and a multimodal 5-HT/dopamine receptor ligand with distinct antidepressant-like and pro-cognitive properties (Canale et al., 2016).
2. Contribution to Alkyne-Iminium Ion Cyclizations
(E)-1-benzyl-3-(1-iodoethylidene)piperidine, a related compound, is involved in alkyne-iminium ion cyclizations, a process significant in chemical synthesis. This demonstrates the compound's relevance in the development of new chemical entities (Arnold et al., 2003).
3. Role in Structural Study of Nimesulidetriazole Derivatives
In the structural study of nimesulidetriazole derivatives, which are complex chemical entities, this compound derivatives have been used for analyzing intermolecular interactions and crystal structures, thus contributing to advanced material science research (Dey et al., 2015).
4. Potential Human Beta(3) Agonists
Derivatives of this compound have been explored as potent full agonists at the human beta(3)-adrenergic receptor. This discovery is crucial in the field of receptor biology and pharmacology (Hu et al., 2001).
5. Investigation as an Antiarrhythmic Agent
L-691, 121, a derivative, has been studied for its physicochemical properties and potential as a novel antiarrhythmic agent. The research focuses on its stability, solubility, and dissolution properties, highlighting its potential in drug development (Dubost et al., 1996).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Properties
IUPAC Name |
N-methyl-N-piperidin-4-ylmethanesulfonamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O2S.ClH/c1-9(12(2,10)11)7-3-5-8-6-4-7;/h7-8H,3-6H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCMHLEZFOVZSLM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCNCC1)S(=O)(=O)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17ClN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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